molecular formula C18H20FNO2 B3393131 (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid CAS No. 1923836-34-3

(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid

Cat. No.: B3393131
CAS No.: 1923836-34-3
M. Wt: 301.4 g/mol
InChI Key: XDZXXZVCXUTECU-PNESKVBLSA-N
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Description

®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety, a cyclohexyl ring, and a propanoic acid group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

    Cyclohexyl Ring Formation: The cyclohexyl ring can be introduced via a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Attachment of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of ®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the study of receptor-ligand interactions and signal transduction pathways.

Medicine

In medicine, ®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclohexyl ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    ®-2-[cis-4-(6-Chloro-4-quinolyl)cyclohexyl]propanoic Acid: Similar structure but with a chlorine atom instead of fluorine.

    ®-2-[cis-4-(6-Bromo-4-quinolyl)cyclohexyl]propanoic Acid: Similar structure but with a bromine atom instead of fluorine.

    ®-2-[cis-4-(6-Methyl-4-quinolyl)cyclohexyl]propanoic Acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

®-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

(2R)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-11(18(21)22)12-2-4-13(5-3-12)15-8-9-20-17-7-6-14(19)10-16(15)17/h6-13H,2-5H2,1H3,(H,21,22)/t11-,12?,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZXXZVCXUTECU-PNESKVBLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169311
Record name cis-(αR)-4-(6-Fluoro-4-quinolinyl)-α-methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923836-34-3
Record name cis-(αR)-4-(6-Fluoro-4-quinolinyl)-α-methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
Reactant of Route 2
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
Reactant of Route 3
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
Reactant of Route 4
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
Reactant of Route 5
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
Reactant of Route 6
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid

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